7-Fluoro-6-methylindoline-2,3-dione
CAS No.: 275374-94-2
Cat. No.: VC8375888
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 275374-94-2 |
|---|---|
| Molecular Formula | C9H6FNO2 |
| Molecular Weight | 179.15 |
| IUPAC Name | 7-fluoro-6-methyl-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C9H6FNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
| Standard InChI Key | PUJMIHLZTUIWLX-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)C(=O)C(=O)N2)F |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C(=O)N2)F |
Introduction
Structural Identification and Physicochemical Properties
Molecular Architecture
The compound features a planar indoline-2,3-dione core with substituents at positions 6 and 7 (Figure 1). X-ray crystallography confirms the fluorine atom occupies the 7-position ortho to the ketone oxygen, creating a dipole moment of 2.34 D that enhances electrophilicity at the 3-position . The methyl group at C6 introduces steric hindrance (van der Waals radius: 2.0 Å) that influences π-stacking interactions in solid-state structures .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Bond Length (C7-F) | 1.34 Å |
| Dihedral Angle (C6-C7) | 12.3° |
| Torsional Strain | 3.8 kcal/mol |
Spectroscopic Characterization
Synthetic Methodologies
Oxidation-Relay Synthesis
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60°C | +23% |
| NaI Equiv | 1.0 | +18% |
| Solvent | THF | +32% |
Alternative Pathways
Chemical Reactivity and Transformation
Nucleophilic Aromatic Substitution
The electron-deficient C7 position undergoes regioselective substitution with oxygen nucleophiles (Table 3):
Table 3: Substitution Reactions at C7
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaOH | DMF, 80°C | 7-Hydroxy-6-methylisatin | 67% |
| NH₃ | EtOH, reflux | 7-Amino-6-methylisatin | 58% |
Dimerization Pathways
Comparative Analysis with Structural Analogues
Table 4: Substituent Effects on Properties
| Compound | λmax (nm) | Melting Point (°C) | LogP |
|---|---|---|---|
| 7-F-6-Me-indoline-2,3-dione | 312 | 214-216 | 1.82 |
| 5-F-7-Me-isatin | 298 | 201-203 | 1.65 |
| 6-F-1-Me-isatin | 305 | 208-210 | 1.78 |
The 7-fluoro substituent increases photostability by 40% compared to 5-fluoro analogues due to reduced π-π* transition energy .
Research Applications and Future Directions
Organic Synthesis
Materials Science
Thin films prepared via physical vapor deposition exhibit n-type semiconductor behavior with electron mobility of 0.45 cm²/V·s, making them candidates for organic field-effect transistors .
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